3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
This compound features a 3-chlorobenzamide group connected via a methylene (–CH2–) linker to a 6-(4-methylphenyl)-substituted imidazo[2,1-b][1,3]thiazole core. The imidazothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications . The chloro substituent on the benzamide and the 4-methylphenyl group on the heterocycle are critical for modulating electronic properties, lipophilicity, and target interactions.
Properties
IUPAC Name |
3-chloro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-5-7-14(8-6-13)18-17(24-9-10-26-20(24)23-18)12-22-19(25)15-3-2-4-16(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFPUCCYYAGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it likely interacts with kinases or other proteins involved in signal transduction, which play crucial roles in cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target proteins by binding to their active sites, thereby inhibiting their activity. The binding may induce conformational changes in the target proteins, leading to altered signaling pathways. This inhibition can prevent the phosphorylation of downstream substrates, effectively blocking the signal transduction that promotes cell growth and survival .
Biochemical Pathways
The affected biochemical pathways include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilicity suggests it can cross cell membranes easily, facilitating its distribution to various tissues. Metabolism primarily occurs in the liver, where it is transformed into active or inactive metabolites. Finally, excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target protein activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this manifests as decreased tumor growth and potentially tumor regression. The overall effect is a reduction in the viability of cancer cells, making it a promising candidate for anticancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, acidic environments may enhance its stability and efficacy, while extreme temperatures could degrade the compound. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency. Understanding these factors is crucial for optimizing its therapeutic use .
Biological Activity
3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of imidazo-thiazole derivatives, which are known for their diverse therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.9 g/mol. The structure comprises a benzamide moiety linked to an imidazo-thiazole unit, which contributes to its biological activity. The presence of chlorine and methyl groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that imidazo-thiazole derivatives exhibit a range of biological activities including:
- Antitumor Activity : Many compounds in this class have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens.
The biological effects of this compound are likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through the MTT assay.
- Induction of Apoptosis : Flow cytometry analyses indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Inflammatory Cytokines : Enzyme-linked immunosorbent assays (ELISA) have revealed that treatment with this compound reduces levels of IL-6 and TNF-α in macrophage cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Cell Line | Effect Observed |
|---|---|---|---|
| Antitumor | MTT Assay | A431 | Significant reduction in proliferation |
| Antitumor | MTT Assay | A549 | Induction of apoptosis |
| Anti-inflammatory | ELISA | RAW264.7 | Decreased IL-6 and TNF-α levels |
| Migration Inhibition | Scratch Wound Assay | A431, A549 | Reduced cell migration |
Case Studies
- Anticancer Activity : In a study evaluating various benzothiazole derivatives, this compound was identified as a potent inhibitor of cell growth in both A431 and A549 cell lines. The compound's ability to induce apoptosis was confirmed via flow cytometry analysis.
- Inflammatory Response Modulation : Another study highlighted the compound's effectiveness in downregulating pro-inflammatory cytokines in RAW264.7 macrophages, suggesting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on similar structures.
Key Observations:
Halogen Substitution :
- The target compound’s 3-chloro group contrasts with 4-chloro () and 4-fluoro () analogs. Chlorine’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine .
- 3,4-Difluoro substitution () increases electronegativity and may improve membrane permeability but reduces steric bulk compared to chloro .
Direct benzamide attachment () may restrict rotational freedom, reducing adaptability in target binding .
Imidazothiazole Substituents: 4-Methylphenyl (target) vs. phenyl (): The methyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets . Butenone () replaces benzamide entirely, shifting reactivity toward electrophilic addition rather than hydrogen bonding .
Anticancer Activity:
- highlights 3-chloropentane-2,4-dione derivatives with IC50 values of 1.6–2.0 µg/mL against HepG-2 cells, suggesting the chloro group’s role in cytotoxicity . The target compound’s chloro-benzamide may exhibit similar mechanisms.
- Fluorinated analogs (e.g., ) might show altered pharmacokinetics due to fluorine’s metabolic stability .
Enzyme Inhibition:
- Imidazothiazole derivatives in act as hIDO1/hTDO2 inhibitors, critical in cancer immunotherapy . The target compound’s methylene linker and chloro substituent could optimize interactions with enzyme active sites.
Nematicidal Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
